3-Bromo-2,2-bis(bromomethyl)propanol

Flame Retardancy Polymer Additives Halogenated Compounds

3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) is a monofunctional reactive flame retardant with ~73% aliphatic bromine. Its single hydroxyl group limits crosslinking density in polyurethane foams, preserving flexibility for automotive and furniture applications—unlike DBNPG which increases rigidity. Procure TBNPA as a synthetic intermediate for self-extinguishing sulfite ester additives effective in polyolefins at low loadings, or for synthesizing photolabile mass tags for combinatorial chemistry. Ensure your supply chain meets demand for high-performance, low-hardness flame-retardant materials.

Molecular Formula C5H9Br3O
Molecular Weight 324.84 g/mol
CAS No. 1522-92-5
Cat. No. B150680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,2-bis(bromomethyl)propanol
CAS1522-92-5
Synonyms2,2,2-Tris(bromomethyl)ethanol;  2,2-Bis(bromomethyl)-3-bromo-1-propanol;  3-Bromo-2,2-bis(bromomethyl)-1-propanol;  3-Bromo-2,2-bis(bromomethyl)propanol;  3-Bromo-2,2-bis(bromomethyl)propyl Alcohol;  FR 1360;  FR 513;  NSC 20521;  Pentaerythritol Tribromide
Molecular FormulaC5H9Br3O
Molecular Weight324.84 g/mol
Structural Identifiers
SMILESC(C(CBr)(CBr)CBr)O
InChIInChI=1S/C5H9Br3O/c6-1-5(2-7,3-8)4-9/h9H,1-4H2
InChIKeyQEJPOEGPNIVDMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (<1 mg/ml at 70.7° F) (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA, CAS 1522-92-5): A Reactive Tribrominated Alcohol for Flame Retardant Polymer Synthesis


3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA, also referred to as pentaerythritol tribromide or tribromoneopentyl alcohol) is a primary alcohol bearing three aliphatic bromine substituents on a neopentyl core. With a molecular formula of C₅H₉Br₃O and a molecular weight of 324.84 g/mol, it appears as a white crystalline solid with a melting point of 64–66 °C . TBNPA is principally employed as a reactive intermediate in the synthesis of high-molecular-weight flame retardants, particularly in polyurethane foams, elastomers, and coatings, owing to its single hydroxyl functionality and high bromine content (~73% w/w) [1].

Why 3-Bromo-2,2-bis(bromomethyl)propanol Cannot Be Directly Replaced by Other Brominated Alcohols in Reactive Flame Retardant Formulations


Within the class of small brominated alkyl alcohols, compounds such as 2,2-bis(bromomethyl)-1,3-propanediol (DBNPG), 2,3-dibromo-1-propanol (2,3-DBPA), and dibromoneopentyl glycol share structural similarities with TBNPA, yet they exhibit distinct functional, performance, and regulatory profiles that preclude simple substitution [1][2]. TBNPA’s monofunctional hydroxyl group, in contrast to the diol structure of DBNPG, dictates fundamentally different crosslinking behavior and network architecture in polyurethane systems . Furthermore, while bromine content and environmental persistence may appear comparable at a glance, critical differences in polymer compatibility, flame retardant efficiency, and carcinogenicity classification necessitate rigorous, data-driven selection.

Quantitative Comparative Evidence: 3-Bromo-2,2-bis(bromomethyl)propanol vs. Key Structural Analogs


Bromine Content and Theoretical Flame Retardant Loading Efficiency

TBNPA exhibits a bromine content of 73–73.8% by weight [1][2], which is substantially higher than that of DBNPG (60% Br) [3] and nearly identical to the calculated bromine content of 2,3-dibromo-1-propanol (~73.3% Br) [4]. This elevated bromine content translates to a lower required loading to achieve equivalent flame retardancy, potentially reducing detrimental effects on polymer mechanical properties and processing characteristics [1].

Flame Retardancy Polymer Additives Halogenated Compounds

Reactive Functionality and Crosslinking Density Control

TBNPA is a monofunctional alcohol (one –OH group), whereas DBNPG is a difunctional diol (two –OH groups) [1]. In polyurethane systems, TBNPA acts as a chain terminator, limiting crosslinking density and preserving flexibility, while DBNPG functions as a chain extender/crosslinker, increasing network rigidity . This fundamental difference dictates the final polymer's mechanical and thermal properties, making the two compounds non-interchangeable despite both being brominated neopentyl derivatives.

Polyurethane Chemistry Network Architecture Reactive Flame Retardants

Fire Retardant Performance in Polyolefins

A direct comparative evaluation in polypropylene demonstrates that TBNPA alone (73.8% Br) imparts only "poor fire retardant property," whereas its sulfite ester derivative (68.9% Br) achieves self-extinguishing behavior at <5% halogen loading [1]. This indicates that bromine content alone is an insufficient predictor of efficacy and that molecular structure—specifically the sulfite ester linkage—dramatically enhances performance in non-polar matrices like polyolefins.

Polypropylene Flame Retardancy Additive Performance

Environmental Persistence and Biodegradation Half-Life

Both TBNPA and DBNPG are classified as recalcitrant compounds with environmental half-lives exceeding 100 years [1][2][3]. Aerobic biodegradation studies confirm that neither compound is readily biodegradable, and both undergo biological debromination only slowly in the presence of specialized bacterial consortia [4]. From a persistence standpoint, TBNPA and DBNPG are functionally equivalent, offering no differentiation based on environmental degradation rate.

Environmental Fate Persistence Biodegradation

Regulatory Classification and Carcinogenicity

TBNPA, DBNPG, and 2,3-DBPA are grouped within the same structural category of small brominated alkyl alcohols and exhibit comparable toxicological profiles, including multisite carcinogenicity in experimental animals and mutagenic/genotoxic potential [1][2]. Under EU CLP Regulation (1272/2008/EC), TBNPA is classified as Carc. 1B (H350) and/or Muta. 1B (H340) [3][4]. Consequently, substitution within this class does not mitigate regulatory or occupational health burdens.

Toxicology Regulatory Compliance CMR Classification

Synthetic Utility as an Intermediate for Photolabile Tags and Energetic Polymers

TBNPA serves as a versatile precursor for the synthesis of 4-substituted trithiabicyclo[2.2.2]octanes, which are employed as mass-differentiated photolabile tags for combinatorial encoding, achieving photoinduced fragmentation quantum yields comparable to dithiane adducts [1]. Additionally, TBNPA is a key starting material for 3,3-bis(azidomethyl)oxetane and 3-azidomethyl-3-methyloxetane, monomers used in the preparation of energetic statistical block copolymers [2]. These specialized synthetic applications are not readily accessible using DBNPG or 2,3-DBPA due to differences in bromine substitution pattern and steric accessibility.

Combinatorial Chemistry Photolabile Tags Energetic Materials Oxetane Derivatives

Optimal Application Scenarios for 3-Bromo-2,2-bis(bromomethyl)propanol Based on Comparative Evidence


Reactive Flame Retardant for Flexible Polyurethane Foams Requiring Low Crosslinking

TBNPA’s monofunctional hydroxyl group limits crosslinking density in polyurethane formulations, preserving the flexibility and resilience essential for furniture, automotive seating, and bedding foams . In contrast, DBNPG’s difunctionality would increase crosslinking, yielding a more rigid, less elastic foam . This makes TBNPA the preferred choice when both flame retardancy and low hardness are required.

Precursor for High-Performance Sulfite Ester Flame Retardants in Polyolefins

While TBNPA alone is a poor flame retardant for polypropylene, its sulfite ester derivatives exhibit self-extinguishing behavior at low loadings (<5% halogen) [1]. Procurement of TBNPA is therefore justified as a synthetic intermediate for the manufacture of these superior flame retardant additives, which are effective in polyolefin-based products such as electrical enclosures, automotive parts, and appliance housings.

Synthesis of Photolabile Tags for Combinatorial Chemistry and Encoding Applications

TBNPA enables the straightforward synthesis of 4-substituted trithiabicyclo[2.2.2]octanes, which serve as mass-differentiated photolabile tags with photoinduced fragmentation quantum yields comparable to dithiane adducts [2]. This application is unique to TBNPA among brominated alcohols and supports its use in research settings focused on combinatorial library encoding, high-throughput screening, and molecular tagging.

Monomer for Energetic Oxetane-Based Copolymers

Through bromination of pentaerythritol followed by cyclization, TBNPA is converted to 3,3-bis(azidomethyl)oxetane and 3-azidomethyl-3-methyloxetane, which copolymerize to form statistical block copolymers with tunable crystalline/amorphous domain structures [3]. These materials are of interest for solid propellants, gas generators, and other energetic material applications.

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